molecular formula C25H21ClN4O3 B2867151 1-(4-(4-chlorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251594-50-9

1-(4-(4-chlorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Katalognummer: B2867151
CAS-Nummer: 1251594-50-9
Molekulargewicht: 460.92
InChI-Schlüssel: PATOPSWJGMUEAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(4-Chlorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic heterocyclic compound featuring a benzimidazole core substituted with a 4-chlorobenzamido group at the benzyl position and a 4-methoxyphenyl carboxamide moiety. Its structural complexity arises from the integration of pharmacophoric elements commonly associated with bioactivity, including:

  • Imidazole ring: A heterocyclic scaffold known for hydrogen-bonding interactions and metabolic stability .
  • Chlorobenzamido group: Enhances lipophilicity and may influence target binding via halogen bonding .

Eigenschaften

IUPAC Name

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O3/c1-33-22-12-10-21(11-13-22)29-25(32)23-15-30(16-27-23)14-17-2-8-20(9-3-17)28-24(31)18-4-6-19(26)7-5-18/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATOPSWJGMUEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-(4-chlorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Chlorobenzamido group
  • Methoxyphenyl group
  • Imidazole carboxamide moiety

These structural components contribute to its biological activity, influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate the activity of certain proteins involved in inflammation and cancer cell proliferation. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in inflammatory pathways or cancer progression.
  • Receptor Binding : It may bind to specific receptors, altering their signaling pathways and leading to therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF7 (Breast)10.8
HeLa (Cervical)11.8
HepG2 (Liver)10.4

The compound's mechanism involves inducing cell cycle arrest and apoptosis in cancer cells, thereby reducing cell viability.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has been investigated for anti-inflammatory properties. Studies suggest that it can reduce the expression of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity is particularly beneficial in conditions characterized by chronic inflammation.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in MDPI explored the antiproliferative effects of the compound on various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis through specific signaling pathways .
  • Inflammation Model : Another study investigated the anti-inflammatory effects using a model of lipopolysaccharide-induced inflammation in macrophages. The results indicated a marked reduction in inflammatory markers upon treatment with the compound .
  • Kinase Inhibition : Research highlighted its potential as a kinase inhibitor, showing promising results in modulating kinase activity associated with cancer progression .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: The 4-chlorobenzamido group in the target compound may improve metabolic stability compared to non-amide chlorobenzyl derivatives (e.g., ). The 4-methoxyphenyl carboxamide group enhances solubility relative to bulkier tert-butyl substituents (e.g., ).

Synthesis : Unlike the one-pot reductive cyclization method used for benzimidazole-carboxamide analogs , the target compound’s synthesis likely requires sequential amidation and coupling steps.

Pharmacological and Physicochemical Comparisons

Bioactivity:

  • Anticancer Potential: Benzimidazole-carboxamide derivatives (e.g., ) inhibit cancer cell proliferation via kinase or tubulin binding. The target compound’s 4-chlorobenzamido group may enhance cytotoxicity by promoting DNA intercalation .
  • Anti-inflammatory Activity : Chlorobenzyl-substituted benzimidazoles (e.g., ) suppress COX-2 expression, but the target compound’s carboxamide moiety may offer improved selectivity.

Physicochemical Properties:

  • Solubility : The 4-methoxyphenyl carboxamide group balances hydrophilicity, contrasting with poorly soluble tert-butyl derivatives (e.g., ).

Spectral and Crystallographic Data

  • IR/NMR : The target compound’s carbonyl (C=O) and N-H stretches (1650–1700 cm⁻¹, 3300 cm⁻¹) align with carboxamide analogs .
  • Crystallography : Bulky substituents (e.g., tert-butyl in ) induce steric hindrance, whereas the target compound’s planar 4-chlorobenzamido group may favor π-π stacking.

Vorbereitungsmethoden

Base-Catalyzed Cyclization of Propargylic Ureas

A method adapted from organocatalyzed intramolecular hydroamidation involves treating propargylic ureas with 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) in acetonitrile at room temperature. For example:

  • Substrate : N-Benzylpropargylic urea
  • Catalyst : BEMP (5–10 mol%)
  • Conditions : RT, 1–10 min
  • Yield : 51–62%

This method favors five-membered ring formation due to the electron-deficient central carbon in the allenamide intermediate, as confirmed by density functional theory (DFT) calculations.

Alternative Route via Heterocyclic Condensation

Patent CA2459745A1 describes imidazole-4-carboxamide synthesis through condensation of α-ketoamides with ammonium acetate in acetic acid:
$$
\text{α-Ketoamide} + \text{NH}_4\text{OAc} \xrightarrow{\text{AcOH, 110°C}} \text{Imidazole-4-carboxamide}
$$
Typical Conditions :

  • Solvent: Acetic acid
  • Temperature: 110°C
  • Time: 8–12 hours
  • Yield: 65–78%

Introduction of the 4-(4-Chlorobenzamido)benzyl Group

Benzamidation of 4-Aminobenzylamine

  • Step 1 : React 4-aminobenzylamine with 4-chlorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:
    $$
    \text{4-Aminobenzylamine} + \text{4-ClC}6\text{H}4\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{4-(4-Chlorobenzamido)benzylamine}
    $$
  • Yield : 85–90%
  • Step 2 : Alkylation of the imidazole N1 position using the synthesized benzylamine:
    $$
    \text{Imidazole-4-carboxamide} + \text{4-(4-Chlorobenzamido)benzyl bromide} \xrightarrow{\text{NaH, DMF}} \text{N1-Benzylated intermediate}
    $$
  • Conditions : Sodium hydride (1.2 eq), DMF, 0°C to RT
  • Yield : 70–75%

Coupling with 4-Methoxyaniline

Carboxamide Formation via Acid Chloride

Activate the imidazole-4-carboxylic acid intermediate (obtained via hydrolysis of the methyl ester) using thionyl chloride:
$$
\text{Imidazole-4-COOH} \xrightarrow{\text{SOCl}2} \text{Imidazole-4-COCl}
$$
Subsequent reaction with 4-methoxyaniline in tetrahydrofuran (THF):
$$
\text{Imidazole-4-COCl} + \text{4-MeOC}
6\text{H}4\text{NH}2 \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$

  • Yield : 80–85%

Direct Coupling Using EDCl/HOBt

Alternative method employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
$$
\text{Imidazole-4-COOH} + \text{4-MeOC}6\text{H}4\text{NH}_2 \xrightarrow{\text{EDCl, HOBt, DCM}} \text{Target Compound}
$$

  • Conditions : RT, 12 hours
  • Yield : 75–80%

Purification and Characterization

Crystallization Optimization

  • Solvent System : Hexane/ethyl acetate (6:4) for initial purification
  • Final Recrystallization : Ethanol/water (3:1) to afford white crystals
  • Purity : >99% (HPLC)

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, imidazole-H), 7.85–7.45 (m, 8H, aromatic), 5.12 (s, 2H, benzyl-CH2), 3.85 (s, 3H, OCH3)
  • HRMS (ESI) : m/z calcd for C25H22ClN4O3 [M+H]+: 485.1382, found: 485.1385

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Cost Efficiency
BEMP-Catalyzed Cyclization Imidazole ring formation 62 98 Moderate
Heterocyclic Condensation Ketoamide cyclization 78 97 High
EDCl/HOBt Coupling Carboxamide formation 80 99 Low

Challenges and Mitigation Strategies

  • Regioselectivity in N1-Alkylation : Competing N3-alkylation is suppressed using bulky bases like NaH in DMF.
  • Acid Sensitivity of 4-Methoxyphenyl Group : Mild coupling conditions (e.g., EDCl/HOBt) prevent demethylation.
  • Purification Complexity : Gradient column chromatography (hexane → ethyl acetate) resolves closely eluting intermediates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.